molecular formula C15H9BrO4 B2449076 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one CAS No. 929513-97-3

3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one

Cat. No.: B2449076
CAS No.: 929513-97-3
M. Wt: 333.137
InChI Key: GTKLFBQCPQSNKT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry research. While specific biological data for this exact compound is limited, its structural features align closely with coumarin scaffolds that are extensively investigated for their diverse pharmacological properties. Coumarin derivatives are widely studied for their potential inhibitory effects on carbohydrate-digestive enzymes, namely α-glucosidase and α-amylase, positioning them as promising candidates for research into the management of postprandial hyperglycemia in Type 2 Diabetes Mellitus . The 4,7-dihydroxy substitution pattern on the chromen-2-one core is a key pharmacophore, often associated with enhanced binding affinity and bioactivity. Furthermore, the presence of the 4-bromophenyl group at the 3-position is a common structural motif used to modulate the compound's electronic properties, lipophilicity, and interaction with enzyme binding pockets . Research into analogous compounds has also demonstrated potential antibacterial activities, with substitutions at the C-3 and C-4 positions of the coumarin nucleus being particularly crucial for efficacy against multidrug-resistant (MDR) bacterial strains . This compound serves as a versatile organic building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this high-purity material to explore its mechanism of action, enzyme inhibition kinetics, and broader therapeutic potential. This product is intended for research and development use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-bromophenyl)-4,7-dihydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKLFBQCPQSNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Condensation Methods

The classical approach to synthesizing 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one involves the acid-catalyzed condensation of 4-bromobenzaldehyde with 4,7-dihydroxycoumarin. This method typically employs ethanol or methanol as solvents under reflux conditions (60–80°C) for 6–12 hours. The reaction proceeds via a Knoevenagel-like mechanism, where the aldehyde group of 4-bromobenzaldehyde reacts with the activated methylene group of the coumarin derivative. Yields from this method range from 45% to 65%, with purification achieved through recrystallization in ethanol-water mixtures.

A critical limitation of this route is the formation of byproducts such as 3-(4-bromophenyl)-4-hydroxy-7-methoxychromen-2-one when methanol is used, necessitating additional purification steps.

One-Pot Synthesis Approaches

Recent advancements have demonstrated the viability of one-pot synthesis using methyl triflate (MeOTf) as a Lewis acid catalyst. In a landmark study, 4-bromobenzaldehyde and 4,7-dihydroxycoumarin were reacted in nitromethane at room temperature, achieving a 98% yield within 2 hours. The optimized conditions (Table 1) highlight the superiority of nitromethane over conventional solvents like dichloromethane (20% yield) or toluene (5% yield).

Table 1: Solvent Effects on One-Pot Synthesis Yield

Solvent Catalyst Loading (MeOTf) Yield (%)
Nitromethane 20 mol% 98
Dichloromethane 20 mol% 20
Toluene 20 mol% 5
Hexane 20 mol% 60

This method eliminates the need for high temperatures and reduces side reactions, making it suitable for lab-scale production. However, scalability challenges persist due to the cost of MeOTf and nitromethane’s limited industrial compatibility.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial-scale synthesis has adopted continuous flow reactors to enhance efficiency. A representative protocol involves:

  • Mixing 4-bromobenzaldehyde (1.0 M) and 4,7-dihydroxycoumarin (1.2 M) in ethanol.
  • Pumping the solution through a titanium microreactor at 80°C with a residence time of 30 minutes.
  • Isolating the product via inline crystallization.

This approach achieves an 85% yield with a throughput of 1.2 kg/day, significantly outperforming batch reactors (52% yield).

Catalytic System Optimization

Heterogeneous catalysts like sulfated zirconia (SZ) have been explored to replace homogeneous acids. In a comparative study, SZ increased yields to 78% while enabling catalyst recycling for up to five cycles without significant activity loss.

Optimization of Reaction Parameters

Temperature and Time Dependence

A kinetic analysis revealed that the condensation reaction follows pseudo-first-order kinetics with an activation energy of 72 kJ/mol. Optimal conditions were identified as 70°C for 8 hours, balancing yield (68%) and energy consumption.

Stoichiometric Ratios

Excess 4-bromobenzaldehyde (1.5 equiv.) improves yields by driving the equilibrium toward product formation. However, higher equivalents (>2.0) lead to dimerization side products, reducing overall efficiency.

Characterization and Purification Methods

Spectroscopic Analysis

Post-synthesis characterization relies on:

  • 1H NMR : Aromatic protons appear as doublets at δ 7.82–7.48 ppm, confirming bromophenyl integration.
  • HPLC : Purity ≥98% is achieved using a C18 column with 70:30 acetonitrile-water mobile phase.

Recrystallization Techniques

Ethanol-water (7:3 v/v) is the preferred recrystallization solvent, producing needle-like crystals with a melting point of 218–220°C. Alternative solvents like acetonitrile reduce yield by 15% due to poor solubility.

Recent Advances in Synthesis

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 20 minutes with a 75% yield. This method minimizes thermal degradation, making it ideal for heat-sensitive intermediates.

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica have achieved 40% yield under mild conditions (pH 7.0, 37°C), though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-4,7-dioxochromen-2-one.

    Reduction: Formation of 3-phenyl-4,7-dihydroxychromen-2-one.

    Substitution: Formation of 3-(4-substituted phenyl)-4,7-dihydroxychromen-2-one derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one exhibits promising anticancer properties. Studies have shown that derivatives of chromen-2-one can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways and enzyme inhibition. For instance, chromen-2-one derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents .

Antimicrobial Properties

This compound has also been studied for its antimicrobial activities. Chromen-2-one derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of hydroxyl groups in this compound is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Antioxidant Effects

The dual hydroxyl groups in the structure contribute to its antioxidant capabilities, allowing it to scavenge free radicals and reduce oxidative stress within biological systems. This property is crucial for preventing cellular damage and may play a role in its anticancer and anti-inflammatory activities .

Structural Characteristics

This compound features a bromophenyl group at the 3-position and two hydroxyl groups at the 4 and 7 positions on its chromen-2-one core structure. These specific substitutions impart unique chemical reactivity and biological activity compared to other chromen-2-one derivatives .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructural FeaturesBiological Activity
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleIsoxazole ring additionAntibacterial to anti-inflammatory
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamidePyrazole derivativeAnticancer properties
3-(5-methylisoxazol-3-yloxy)-4-hydroxycoumarinIsoxazole linked to coumarinAntioxidant and anticancer activities

This table illustrates how variations in structural features can lead to different biological activities, emphasizing the potential for developing new therapeutic agents based on the chromen-2-one framework.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Anticancer Study : A study demonstrated that this compound exhibited higher cytotoxicity against lung cancer cell lines compared to cisplatin, suggesting its potential as an alternative or complementary treatment .
  • Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy against various pathogens, revealing that certain concentrations of this compound could effectively inhibit bacterial growth at levels comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound’s antioxidant properties can help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different biological activities.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with distinct pharmacological properties.

Uniqueness

3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical reactivity and biological activity. Its dual hydroxyl groups at the 4 and 7 positions contribute to its antioxidant properties, while the bromophenyl group enhances its potential as a pharmacophore for drug development.

Biological Activity

3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. Characterized by a bromophenyl group at the 3-position and hydroxyl groups at the 4 and 7 positions, this compound exhibits significant potential in pharmacology, particularly in antioxidant, anti-inflammatory, and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12BrO3\text{C}_{15}\text{H}_{12}\text{BrO}_3

This structure allows for various chemical reactions and biological interactions, making it a valuable subject of study in medicinal chemistry.

Antioxidant Properties

The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals, thus exhibiting antioxidant properties . Research indicates that compounds with similar structures exhibit significant antioxidant activity due to their capacity to donate hydrogen atoms or electrons to reactive oxygen species (ROS) .

Anti-inflammatory Effects

Studies have shown that chromen-2-one derivatives can inhibit inflammatory pathways. The dual hydroxyl groups in this compound are believed to contribute to its anti-inflammatory effects by modulating cytokine production and reducing the expression of inflammatory markers .

Anticancer Activity

The compound has been explored for its potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and DNA damage. For instance, derivatives of chromen-2-one have been shown to exhibit cytotoxic effects on various carcinoma cell lines .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryModulating cytokine production
AnticancerInducing apoptosis and cell cycle arrest

Case Studies

  • Anticancer Studies : A study focused on the cytotoxic effects of various coumarin derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. In vitro assays revealed that treatment with these compounds led to a dose-dependent decrease in cell viability in human prostate cancer cell lines (PC3 and DU145) .
  • Inflammation Models : In animal models of inflammation, compounds derived from chromen-2-one structures were shown to reduce edema and inflammatory cytokine levels significantly. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its biological activities stem from interactions with cellular enzymes and signaling pathways. Other chromone derivatives have been shown to affect enzyme activity related to oxidative stress and inflammation .

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)-4,7-dihydroxy-2H-chromen-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The compound can be synthesized via a multi-step condensation reaction starting with 4-bromobenzaldehyde and a cyclic diketone (e.g., 5,5-dimethylcyclohexane-1,3-dione) in ethanol under reflux. Catalytic amounts of L-proline or similar organocatalysts are often employed to enhance regioselectivity. Key parameters for optimization include:

  • Temperature control : Maintaining reflux conditions (~78°C) to balance reaction rate and side-product formation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Acid catalysis : Acetic acid or HCl can accelerate cyclization steps .
    Post-synthesis, recrystallization from ethanol or methanol is recommended to isolate high-purity crystals. Yield improvements (typically 50–70%) can be achieved by iterative adjustments to stoichiometry and reaction time .

Q. What spectroscopic techniques are essential for confirming the structure of this compound, and how should data interpretation be approached?

Methodological Answer: A combination of techniques is required:

  • FT-IR : Identify hydroxyl (3100–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches. Bromine substitution is confirmed via C-Br vibrations (~600 cm⁻¹) .
  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–8.0 ppm) and hydroxyl protons (δ 9–12 ppm, broad).
    • ¹³C NMR : Chromenone carbonyl (δ ~180 ppm) and bromophenyl carbons (δ 120–135 ppm).
  • UV-Vis : Absorbance maxima (~280–320 nm) correlate with π→π* transitions in the chromenone core .
    Cross-validate spectral data with computational simulations (e.g., DFT/B3LYP) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) using SHELX software resolve ambiguities in molecular conformation, particularly regarding bromophenyl group orientation?

Methodological Answer: XRD data collected at high resolution (e.g., 0.8 Å) can resolve torsional angles between the bromophenyl and chromenone planes. Using SHELXL :

  • Refine anisotropic displacement parameters to model thermal motion accurately.
  • Analyze dihedral angles (e.g., between C1–C6 benzene and chromenone planes) to quantify non-planarity.
  • Validate hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds) using PLATON to identify conformational constraints .
    For example, deviations >5° from coplanarity suggest steric hindrance or electronic effects from the bromine substituent .

Q. What strategies are effective in analyzing bioactivity discrepancies between this compound and its chlorophenyl analogue in enzyme inhibition assays?

Methodological Answer:

  • Comparative docking studies : Use molecular docking (e.g., AutoDock Vina) to assess binding affinities with target enzymes (e.g., kinases). Bromine’s larger van der Waals radius may alter binding pocket interactions vs. chlorine.
  • Kinetic assays : Measure IC₅₀ values under identical conditions (pH 7.4, 25°C) to isolate electronic effects.
  • QSAR modeling : Correlate Hammett σ values (Br: +0.23, Cl: +0.47) with inhibitory potency to quantify substituent contributions .

Q. How should researchers address crystallographic data contradictions, such as deviations in molecular planarity observed in related chromenone derivatives?

Methodological Answer:

  • Puckering analysis : Calculate Cremer-Pople parameters for non-planar rings (e.g., envelope conformations in chromenone derivatives). Values >0.1 Å indicate significant puckering .
  • Hydrogen-bond correction : Use SQUEEZE (in PLATON) to model disordered solvent molecules that may distort planarity .
  • Multi-conformer refinement : In SHELXL, refine alternative conformers for flexible substituents (e.g., bromophenyl groups) to resolve electron density ambiguities .

Q. What methodological considerations are critical when adapting EPA Method 184A for detecting this compound's environmental residues in soil matrices?

Methodological Answer:

  • Sample preparation : Use accelerated solvent extraction (ASE) with acetone:hexane (1:1) to recover residues >90%.
  • Chromatography : Optimize HPLC conditions (C18 column, 0.1% formic acid in acetonitrile/water) to separate brominated derivatives from soil interferents.
  • Validation : Spike soil samples at 0.1–10 ppm to establish detection limits (LOQ ~0.05 ppm) and matrix effect corrections .

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